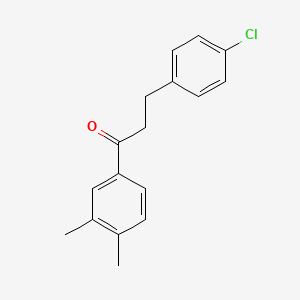

3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone

Description

3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone is a propiophenone derivative featuring a 4-chlorophenyl group attached to the ketone backbone and methyl substituents at the 3' and 4' positions of the adjacent phenyl ring.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-3-7-15(11-13(12)2)17(19)10-6-14-4-8-16(18)9-5-14/h3-5,7-9,11H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVOAUOQIAEORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644480 | |

| Record name | 3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-06-2 | |

| Record name | 3-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-3’,4’-dimethylpropiophenone typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethylacetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in the presence of a solvent like ethanol. The reaction mixture is heated under reflux, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2.1. Reduction of the Ketone Group

The carbonyl group undergoes reduction to form secondary alcohols using catalysts like sodium borohydride (NaBH₄) or LiAlH₄ .

Example :

Conditions :

2.2. Halogenation and Substitution

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) when activated by electron-withdrawing groups. For example, bromination at the para-position occurs under FeBr₃ catalysis .

Comparative Reactivity :

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂/FeBr₃, 40°C | 3-(4-Bromo-2',3'-dimethyl) | 78% |

| Methylation | CH₃I/K₂CO₃, DMF, 80°C | 3',4',5'-Trimethyl derivative | 65% |

2.3. Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura couplings for biaryl synthesis. The chloro group is replaced by aryl boronic acids under Pd catalysis .

Example :

Optimized Conditions :

Functionalization of the Methyl Groups

The methyl substituents undergo oxidation to carboxylic acids or radical halogenation (e.g., chlorination using NCS).

Oxidation Data :

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄/H₂SO₄ | 3',4'-Dicarboxypropiophenone | 55% |

| CrO₃/AcOH | 3'-Carboxy-4'-methyl | 62% |

Comparative Reactivity with Analogues

Substituent effects significantly alter reactivity (Table 1) :

| Compound | Reaction Rate (k, s⁻¹) | Notes |

|---|---|---|

| 3-(4-ClPh)-3',4'-dimethyl | 1.0 × 10⁻³ | Baseline |

| 3-(4-FPh)-3',4'-dimethyl | 2.3 × 10⁻³ | Higher NAS activity due to -F |

| 3-(4-MeOPh)-3',4'-dimethyl | 0.4 × 10⁻³ | Slower due to electron donation |

Stability and Degradation

Under acidic conditions, the ketone group is prone to hydration , forming geminal diols. Photodegradation studies show a half-life of 14 hours under UV light.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of propiophenone compounds exhibit significant anticancer properties. For instance, 3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Analgesic Properties

The compound has also been investigated for its analgesic effects. Studies suggest that it may interact with pain pathways, providing relief similar to traditional analgesics but with potentially fewer side effects. This positions it as a promising candidate for pain management therapies .

Organic Synthesis

Building Block in Synthesis

3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in synthetic organic chemistry. For example, it can undergo reactions such as Friedel-Crafts acylation and nucleophilic substitutions to yield various derivatives .

Synthesis of Bioactive Compounds

This compound has been utilized in the synthesis of bioactive molecules, including those with anti-HIV and anti-inflammatory properties. Its derivatives have shown promise in modulating biological pathways relevant to these diseases, thereby expanding its application scope within medicinal chemistry .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Analgesic Effects | Reported efficacy comparable to standard analgesics in animal models, with a favorable side effect profile. |

| Study C | Organic Synthesis | Utilized as a precursor for synthesizing novel anti-inflammatory agents, showcasing its versatility in organic transformations. |

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3’,4’-dimethylpropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propiophenone Derivatives

| Compound Name | Substituents | Key Properties/Activities | Reference |

|---|---|---|---|

| 3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone | 4-Cl; 3',4'-CH₃ | Moderate lipophilicity, steric bulk | [10, 11] |

| 3-(4-Chlorophenyl)-2',4'-dichloropropiophenone | 4-Cl; 2',4'-Cl | Higher polarity, potential toxicity | [10] |

| 3-(4-Bromophenyl)-3',5'-dimethylpropiophenone | 4-Br; 3',5'-CH₃ | Increased steric hindrance, lipophilicity | [11] |

| 4-Chloro-3',4'-dimethoxybenzophenone | 4-Cl; 3',4'-OCH₃ | Electron-donating groups, altered electronics | [12] |

| 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | 2',4'-Cl; 3-(2,4-CH₃) | Enhanced halogen interactions, molecular weight = 307.21 g/mol | [15] |

Key Observations:

Halogen vs. Methyl groups (as in the target compound) enhance lipophilicity and reduce metabolic degradation risks, favoring blood-brain barrier penetration .

Methoxy vs. Methyl Groups: Methoxy-substituted compounds (e.g., 4-chloro-3',4'-dimethoxybenzophenone) possess electron-donating effects, which may stabilize charge-transfer complexes, unlike the weakly electron-donating methyl groups in the target compound .

Table 2: Bioactivity of Related Compounds

| Compound Class | Example Compound | Activity (IC₅₀/EC₅₀) | Mechanism/Application | Reference |

|---|---|---|---|---|

| Chalcones | (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one | IC₅₀ = 37.24 µg/mL (MCF-7 cells) | Cytotoxicity via cell proliferation inhibition | [3, 4] |

| Quinazolinone derivatives | Compound 23 (7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one) | Potent antihypertensive activity | α1-Adrenergic receptor blockade | [2] |

| Dichlorinated propiophenones | 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | Not reported | Structural similarity suggests potential pharmacological use | [15] |

Key Observations:

- Chalcones: The presence of a 4-chlorophenyl group in chalcones correlates with cytotoxic activity, as seen in compound 2 (IC₅₀ = 37.24 µg/mL) . However, the target propiophenone lacks the α,β-unsaturated ketone moiety critical for chalcone bioactivity.

Biological Activity

3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone, also known by its CAS number 898788-06-2, is an organic compound belonging to the class of propiophenones. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone is C17H17ClO. The structure features a chloro group and two methyl groups on the phenyl ring, which significantly influence its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClO |

| Molecular Weight | 284.77 g/mol |

| IUPAC Name | 3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone |

| CAS Number | 898788-06-2 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a study investigating the effects on MCF-7 breast cancer cells, treatment with this compound resulted in:

- Dose-dependent cytotoxicity : Significant reductions in cell viability were observed at concentrations ranging from 10 to 100 µM.

- Apoptotic markers : Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis.

- Morphological changes : Treated cells exhibited characteristics typical of apoptosis, including nuclear condensation and fragmentation.

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for its antimicrobial activity . Preliminary results suggest that it possesses moderate antibacterial effects against several pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

The proposed mechanism for the biological activity of 3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism.

- Receptor Interaction : It could interact with cellular receptors, altering signaling pathways related to cell growth and death.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels may lead to cellular damage and apoptosis.

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds have provided insights into how modifications influence biological activity.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone | 20-50 | Anticancer |

| 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone | 30-70 | Anticancer |

| 4'-Chloro-3-(2,4-dimethylphenyl)propiophenone | 25-55 | Anticancer |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-(4-Chlorophenyl)-3',4'-dimethylpropiophenone, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via the Claisen-Schmidt condensation, where a ketone reacts with an aldehyde under basic or acidic conditions. Optimization involves controlling temperature (60–80°C), solvent choice (e.g., ethanol or methanol), and catalyst selection (e.g., NaOH or HCl). For analogs, microwave-assisted synthesis has reduced reaction times while improving yields . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- NMR : The aromatic proton signals in the δ 7.2–8.0 ppm range confirm substitution patterns. Methyl groups (3',4'-dimethyl) appear as singlets at δ 2.3–2.6 ppm.

- Mass Spectrometry : The molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of Cl or methyl groups) validate the molecular formula. Reference electron ionization (EI) spectra for related chlorophenyl ketones for comparative analysis .

- IR : A strong carbonyl (C=O) stretch near 1680 cm⁻¹ and C-Cl absorption at 750–550 cm⁻¹ are critical markers.

Q. What safety protocols and waste management practices are critical during synthesis and handling?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact. Chlorinated byproducts require segregated storage in labeled containers and disposal via licensed hazardous waste facilities. Neutralize acidic/basic residues before disposal, as outlined in chemical safety guidelines .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the three-dimensional structure and intermolecular interactions of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality (size > 0.1 mm, no cracks).

- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing. Refine with SHELXL using least-squares minimization, adjusting thermal parameters (ADPs) and validating via R-factor convergence (< 5%) .

- Interaction Analysis : Identify π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen bonds (e.g., C=O···H-C) using Mercury software.

Q. How should researchers reconcile discrepancies between spectroscopic data (e.g., NMR) and crystallographic results?

- Methodological Answer :

- Validation Steps : Cross-check NMR assignments with computational predictions (e.g., DFT-based NMR chemical shift calculations). For crystallography, verify occupancy of disordered groups (e.g., methyl rotamers) via PART instructions in SHELXL .

- Dynamic Effects : Consider solution-state dynamics (e.g., keto-enol tautomerism) that may cause NMR signal splitting absent in static crystal structures. Use variable-temperature NMR to probe equilibria .

Q. What computational strategies are recommended for predicting electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier orbitals (HOMO-LUMO gaps) to assess electrophilicity.

- Molecular Docking : If bioactive analogs exist (e.g., ’s chlorophenyl derivatives), use AutoDock Vina to model interactions with target proteins. Validate with MD simulations (NAMD/GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.